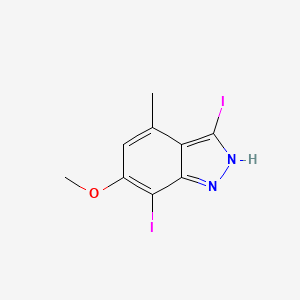

3,7-Diiodo-6-methoxy-4-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,7-diiodo-6-methoxy-4-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8I2N2O/c1-4-3-5(14-2)7(10)8-6(4)9(11)13-12-8/h3H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYRPUXLWFDWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=NNC(=C12)I)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8I2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855887 | |

| Record name | 3,7-Diiodo-6-methoxy-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352397-42-2 | |

| Record name | 3,7-Diiodo-6-methoxy-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Spectroscopic Maze: An In-Depth Technical Guide to the ¹³C NMR Characterization of Di-iodinated Indazoles

For Immediate Release

[SHANGHAI, CN – January 24, 2026] – In the intricate world of medicinal chemistry and materials science, the structural elucidation of novel heterocyclic compounds is paramount. Di-iodinated indazoles, a class of molecules with significant potential in drug development and as versatile synthetic intermediates, present a unique set of challenges and opportunities in their characterization. This technical guide, authored from the perspective of a Senior Application Scientist, provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the ¹³C Nuclear Magnetic Resonance (NMR) characterization of these complex molecules.

Executive Summary

The precise placement of two iodine atoms on the indazole scaffold dramatically influences the electron distribution and, consequently, the ¹³C NMR spectrum. Understanding these effects is crucial for unambiguous structure verification, purity assessment, and the prediction of chemical reactivity. This guide moves beyond a simple recitation of protocols to explain the underlying principles, from the foundational chemical shifts of the parent indazole core to the profound impact of iodine substitution, including the often-misunderstood "heavy atom effect." While experimental ¹³C NMR data for di-iodinated indazoles is not widely published, this guide equips researchers with the predictive tools and detailed methodologies necessary to confidently characterize these compounds.

The Indazole Core: A ¹³C NMR Baseline

Before delving into the complexities of di-iodinated systems, it is essential to establish a baseline understanding of the ¹³C NMR spectrum of the parent 1H-indazole. The numbering of the indazole ring, as illustrated below, is fundamental to the assignment of NMR signals.

Caption: Standard numbering of the 1H-indazole core.

The chemical shifts of the carbon atoms in the parent 1H-indazole, typically recorded in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), provide a reference point for understanding substituent effects.[1]

| Carbon Atom | Typical Chemical Shift (δ, ppm) in DMSO-d₆ |

| C3 | ~134.0 |

| C3a | ~122.0 |

| C4 | ~120.0 |

| C5 | ~126.0 |

| C6 | ~121.0 |

| C7 | ~110.0 |

| C7a | ~140.0 |

Note: These are approximate values and can vary slightly depending on the solvent and concentration.

The Influence of Iodine: Unpacking the "Heavy Atom Effect"

The introduction of an iodine atom onto the indazole ring induces significant and predictable changes in the ¹³C NMR spectrum. The most dramatic of these is the "heavy atom effect," a phenomenon that is critical to understand for the correct interpretation of the spectra of iodinated compounds.

The heavy atom effect, in the context of ¹³C NMR, is the pronounced shielding (upfield shift) of the carbon atom directly attached to the iodine (the ipso-carbon). This effect is counterintuitive to the expected deshielding based on iodine's electronegativity. The shielding arises from the large number of electrons in the iodine atom, which induce a magnetic field that opposes the main magnetic field of the NMR spectrometer, effectively shielding the attached carbon nucleus.

A prime example of this is seen in the ¹³C NMR spectrum of 5-iodo-3-phenyl-1H-indazole. The C5 carbon, directly bonded to the iodine, resonates at approximately 84.70 ppm in CDCl₃.[2] This is a substantial upfield shift of over 35 ppm compared to the C5 of the parent indazole.

The influence of iodine is not limited to the ipso-carbon. The carbons adjacent (ortho) and further away (meta and para) also experience shifts, though to a lesser extent. These substituent chemical shifts (SCS) are invaluable for predicting the spectra of di-iodinated indazoles.

Predicting the ¹³C NMR Spectra of Di-iodinated Indazoles: A Predictive Framework

While a comprehensive experimental database of ¹³C NMR data for di-iodinated indazoles is not yet available in the public domain, a robust predictive framework can be established using the principles of additivity of substituent effects. By starting with the chemical shifts of the parent indazole and applying the SCS effects of two iodine atoms at various positions, a reasonable prediction of the ¹³C NMR spectrum can be made.

The following diagram illustrates the expected influence of iodine substitution on the chemical shifts of the indazole core.

Caption: A logical workflow for predicting ¹³C NMR chemical shifts in di-iodinated indazoles.

Table of Predicted ¹³C Chemical Shift Ranges for Di-iodinated Indazoles:

Based on the known effects of iodine on aromatic systems and the available data for mono-iodinated indazoles, the following general predictions can be made:

| Position of Iodine | Expected Chemical Shift (δ, ppm) of Iodinated Carbons | Influence on Other Carbons |

| C3, C5 | C3 & C5: ~80-100 | Significant shifts for C4 and C6 (ortho), and C3a and C7a (meta). |

| C3, C6 | C3 & C6: ~80-100 | Significant shifts for C5 and C7 (ortho), and C3a and C7a (meta). |

| C5, C7 | C5 & C7: ~80-100 | Significant shifts for C4 and C6 (ortho), and C3a (meta). |

These are estimations and will be influenced by the specific electronic environment of each isomer.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra

The successful characterization of di-iodinated indazoles by ¹³C NMR hinges on a meticulously executed experimental protocol. The often-poor solubility and the long relaxation times of quaternary carbons in these compounds necessitate careful consideration of the experimental parameters.

Step-by-Step Methodology:

-

Sample Preparation:

-

Solvent Selection: Due to the often-limited solubility of poly-iodinated heterocycles, deuterated dimethyl sulfoxide (DMSO-d₆) is a common first choice. For less polar derivatives, deuterated chloroform (CDCl₃) may be suitable.

-

Concentration: Aim for the highest possible concentration that solubility allows, typically 10-50 mg in 0.5-0.7 mL of solvent. For poorly soluble compounds, longer acquisition times will be necessary.

-

Purity: Ensure the sample is as pure as possible to avoid interference from impurities in the spectrum.

-

-

Instrumental Parameters (for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): A longer acquisition time (e.g., 2-4 seconds) is recommended to ensure good resolution.

-

Relaxation Delay (D1): Quaternary carbons, especially those bonded to iodine, can have very long relaxation times (T₁). A longer relaxation delay (e.g., 5-10 seconds) is crucial for obtaining quantitative data and for observing all carbon signals.

-

Number of Scans (NS): This will depend on the sample concentration. For a reasonably concentrated sample (20-30 mg), 1024-2048 scans may be sufficient. For dilute samples, significantly more scans (e.g., >10,000) may be required, potentially over several hours.

-

Spectral Width (SW): A spectral width of at least 250 ppm (e.g., -20 to 230 ppm) is recommended to ensure all signals, including any significantly shielded or deshielded carbons, are captured.

-

-

Advanced Techniques for Signal Assignment:

-

For unambiguous assignment of all carbon signals, especially in cases of signal overlap, two-dimensional (2D) NMR experiments are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, allowing for the assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds. This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons.

-

The following diagram outlines the general experimental workflow for the ¹³C NMR characterization of a novel di-iodinated indazole.

Caption: A streamlined workflow for the ¹³C NMR analysis of di-iodinated indazoles.

Conclusion and Future Outlook

The ¹³C NMR characterization of di-iodinated indazoles is a nuanced but manageable task with a solid understanding of fundamental NMR principles and the application of a systematic experimental approach. While the current literature lacks a comprehensive database of experimental spectra for these compounds, the predictive framework outlined in this guide, based on the well-established "heavy atom effect" and substituent additivity rules, provides a powerful starting point for researchers in the field.

As the synthesis and application of di-iodinated indazoles continue to expand, it is anticipated that a greater body of experimental ¹³C NMR data will become available. This will undoubtedly refine the predictive models and further empower scientists in the rapid and accurate structural elucidation of this important class of molecules. This guide serves as a foundational resource to navigate the current landscape and to foster a deeper understanding of the rich spectroscopic information that ¹³C NMR provides.

References

-

Elguero, J., Fruchier, A., & Pardo, C. (1995). ¹³C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

-

Yoshida, M., et al. (2007). Supporting Information for: A straightforward synthesis of 1H-indazoles from 2-trimethylsilylphenyl triflate and diazo compounds. Angewandte Chemie International Edition, 46(34), 6529-6532. [Link]

- Duddeck, H. (2009). Combination of ¹H and ¹³C NMR Spectroscopy. In M. Hesse, H. Meier, & B. Zeeh (Eds.), Spectroscopic Methods in Organic Chemistry (2nd ed., pp. 199-224). Thieme.

-

Vicha, J., Novotny, J., Komorovsky, S., & Marek, R. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 7065-7103. [Link]

-

Xiao, Q., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 12(3), 488-491. [Link]

- Silva, A. M. S. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In A. M. S. Silva (Ed.), Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 389-420). Royal Society of Chemistry.

-

The Royal Society of Chemistry. (2014). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. [Link]

-

JEOL. (n.d.). Solution 2D NMR Experimental Details. [Link]

Sources

Foreword: The Enduring Privilege of the Indazole Scaffold

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Indazole-Based Compounds

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are termed "privileged scaffolds" for their ability to bind to multiple, diverse biological targets with high affinity. The indazole nucleus, a bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, structural rigidity, and capacity for specific hydrogen bonding interactions have cemented its role as a cornerstone in modern drug discovery.[3]

From the potent anti-cancer activities of PARP inhibitor Niraparib and tyrosine kinase inhibitor Pazopanib to the anti-inflammatory action of Bendazac, indazole-containing molecules have demonstrated remarkable therapeutic versatility.[4][5] This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple recitation of facts. It serves as a strategic manual, elucidating the causality behind experimental choices in the synthesis, functionalization, and optimization of novel indazole-based compounds. We will explore the strategic considerations for building the indazole core, the nuanced art of its diversification, and the iterative cycle of design and testing that transforms a molecular concept into a potential therapeutic reality.

The Indazole Core: A Strategic Bioisosteric and Pharmacophoric Element

The indazole scaffold's success is not accidental; it stems from a unique combination of physicochemical properties. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[4] This structural feature is critical in drug design.

Bioisosteric Versatility: A key to the indazole's utility is its role as a bioisostere—a substituent or group with similar physical or chemical properties that produce broadly similar biological effects.

-

Indole Bioisostere: Indazole can mimic indole, a common motif in bioactive molecules. While both possess an NH group as a hydrogen bond donor, the indazole's additional nitrogen atom can act as a crucial hydrogen bond acceptor, often leading to enhanced target affinity and selectivity.[3]

-

Phenol/Catechol Bioisostere: The indazole nucleus can also serve as a replacement for phenol or catechol moieties.[3][6][7] This is a powerful strategy to circumvent the metabolic liabilities associated with phenolic hydroxyl groups, such as rapid phase II metabolism, while maintaining or improving biological activity.[3]

This bioisosteric flexibility allows chemists to "scaffold hop" from known active compounds to novel indazole-based series, improving drug-like properties while retaining target engagement.[3]

Constructing the Core: A Comparative Analysis of Modern Synthetic Strategies

The creation of the indazole ring system is the foundational step in any discovery program. The choice of synthetic route is a strategic decision dictated by factors such as desired substitution patterns, functional group tolerance, scalability, and cost. While classical methods exist, modern transition-metal-catalyzed and metal-free approaches offer superior efficiency and scope.[8]

Key Synthetic Paradigms:

-

Transition-Metal-Catalyzed C-H Activation/Annulation: This powerful strategy involves the direct formation of the N-N bond by coupling a directing group on an aromatic precursor with a nitrogen source. It is highly atom-economical and allows for the construction of complex indazoles from simple starting materials.[1] Catalytic systems involving rhodium, cobalt, and copper have been successfully employed for these transformations.[4]

-

[3+2] Dipolar Cycloaddition Reactions: These reactions are highly efficient for forming the five-membered pyrazole ring. A common approach involves the reaction of an in situ generated aryne with a diazo compound or a related 1,3-dipole.[1][9] This method provides rapid access to a wide variety of substituted indazoles under mild conditions.[9]

-

The Davis-Beirut Reaction: This metal-free alternative offers a valuable pathway to 2H-indazoles and indazolones using inexpensive starting materials.[1] While potentially lower-yielding for certain substrates, its operational simplicity and avoidance of heavy metal catalysts make it an attractive option, particularly in green chemistry contexts.[1]

-

Iodine-Mediated C-H Functionalization: For the synthesis of certain 2H-indazoles, iodine can mediate the cyclization of ortho-alkylazobenzenes via a radical chain mechanism, providing a direct and efficient route.[4]

The following workflow and table provide a framework for selecting an appropriate synthetic strategy.

Caption: Key functionalization "hotspots" on the indazole scaffold.

Experimental Protocol 1: Foundational C3-Iodination

The introduction of a halogen, particularly iodine, at the C3 position is a cornerstone of indazole diversification. It transforms a relatively inert C-H bond into a versatile handle for subsequent metal-catalyzed cross-coupling reactions. Rationale: This protocol uses molecular iodine under basic conditions. The base (KOH) deprotonates the N1 position, increasing the electron density of the heterocyclic ring and facilitating electrophilic substitution at the electron-rich C3 position. DMF is an excellent polar aprotic solvent for this transformation.

-

Step 1: Reaction Setup: To a solution of 1H-indazole (1.0 equiv) in N,N-dimethylformamide (DMF, ~0.5 M), add powdered potassium hydroxide (KOH, 1.5 equiv).

-

Step 2: Reagent Addition: Stir the mixture at room temperature for 20 minutes. Add a solution of iodine (I₂, 1.2 equiv) in DMF dropwise over 30 minutes. The reaction may be exothermic.

-

Step 3: Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Step 4: Quenching and Workup: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (10% w/v) to quench excess iodine.

-

Step 5: Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Step 6: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 3-iodo-1H-indazole.

Experimental Protocol 2: C3-Arylation via Suzuki-Miyaura Cross-Coupling

With the 3-iodoindazole in hand, a vast array of aryl and heteroaryl groups can be introduced via palladium-catalyzed cross-coupling.

Rationale: The Suzuki reaction is chosen for its broad functional group tolerance and the commercial availability of a vast library of boronic acids/esters. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.

-

Step 1: Reagent Preparation: In a reaction vessel, combine 3-iodo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).

-

Step 2: Solvent and Base Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) followed by a base such as potassium carbonate (K₂CO₃, 3.0 equiv).

-

Step 3: Reaction Execution: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.

-

Step 4: Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Step 5: Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 3-aryl-1H-indazole product.

The Discovery Engine: The Design-Synthesize-Test-Analyze (DSTA) Cycle

The synthesis of a single compound is merely the first step. The discovery of a novel drug candidate relies on the iterative DSTA cycle, where insights from biological testing and computational modeling guide the design of the next generation of compounds.

Caption: The iterative Design-Synthesize-Test-Analyze (DSTA) cycle.

Elucidating Structure-Activity Relationships (SAR)

SAR is the process of correlating specific structural features of a compound with its biological activity. [10]For indazoles, this involves systematically modifying substituents at different positions and measuring the impact on potency, selectivity, and pharmacokinetic properties. [11] Case Study Insight: Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) Several studies have explored indazole derivatives as inhibitors of IDO1, an important cancer immunotherapy target. SAR analysis of these series revealed critical insights:

-

The 1H-indazole core itself acts as a key pharmacophore, with its N-H and N2 atoms interacting with the heme iron and hydrophobic pockets of the enzyme's active site. [4]* Substituents at the C4 and C6 positions were found to play a crucial role in modulating inhibitory activity. [4]* Molecular docking simulations helped visualize these interactions, explaining why certain substitutions enhanced potency while others diminished it. [4] Table 2: Hypothetical SAR Data for a Series of C6-Substituted Indazole Kinase Inhibitors

| Compound | C6-Substituent (R) | Kinase IC₅₀ (nM) | Rationale for Change | Outcome/Learning |

| 1a | -H | 1500 | Baseline compound | Moderate activity, establishes core contribution. |

| 1b | -F | 750 | Introduce small, electron-withdrawing group. | Potency doubles; suggests electronic effects are favorable. |

| 1c | -OCH₃ | 250 | Add hydrogen bond acceptor/donor potential. | Significant potency gain; likely forms a key H-bond in the active site. |

| 1d | -morpholine | 50 | Explore larger, polar group to improve solubility and reach new pocket. | Potent compound achieved; validates hypothesis. |

| 1e | -tert-butyl | >10,000 | Introduce bulky, lipophilic group. | Activity lost; indicates steric clash in the binding pocket. |

This systematic approach, where each new compound is a carefully designed experiment, allows researchers to build a robust understanding of the target and rapidly optimize their chemical series toward a clinical candidate.

Future Perspectives: The Next Wave of Indazole Chemistry

The importance of the indazole scaffold in drug discovery is undisputed. [12][13]The future of the field lies in integrating cutting-edge synthetic technologies to accelerate the discovery process. [12]The incorporation of photoredox catalysis, electrochemical synthesis, and continuous flow chemistry promises to unlock new chemical space and provide more efficient, scalable, and environmentally friendly routes to novel indazole derivatives. [12][14]As our understanding of complex biological pathways deepens, the versatile and privileged indazole scaffold will undoubtedly continue to be a starting point for the next generation of life-changing medicines.

References

-

Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Singampalli, A., et al. (2025). Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. RSC Medicinal Chemistry. Available at: [Link]

-

Organic Letters. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. ACS Publications. Available at: [Link]

-

Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Pippione, A. C., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Bentham Science. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science Publishers. Available at: [Link]

-

Shaw, T. D., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. Available at: [Link]

- Google Patents. (1999). WO1999023077A1 - Indazole bioisostere replacement of catechol in therapeutically active compounds. Google Patents.

-

IJSDR. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. Available at: [Link]

-

MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

-

ResearchGate. (2025). Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. Available at: [Link]

-

PubMed. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

- Google Patents. (2002). US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds. Google Patents.

-

PubMed Central. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]

-

Royalsocietypublishing.org. (2025). Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. Royal Society of Chemistry. Available at: [Link]

-

PubMed. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]

-

Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. WO1999023077A1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 7. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Indazole synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. ijsdr.org [ijsdr.org]

An In-depth Technical Guide to 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole: A Versatile Synthetic Building Block for Advanced Drug Discovery

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a privileged structure in drug design. This technical guide introduces 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole , a highly functionalized, albeit currently novel, building block designed for intricate molecular architecture. The strategic placement of two iodine atoms at the C3 and C7 positions, differentiated by their electronic environments, offers the potential for sequential, regioselective cross-coupling reactions. This guide presents a proposed synthetic pathway, predicted physicochemical properties, and a detailed exploration of its prospective applications in constructing complex molecular entities for drug discovery and materials science.

Introduction: The Strategic Value of Polysubstituted Indazoles

Indazole-containing derivatives are integral to a wide array of pharmacologically active compounds, demonstrating activities ranging from anti-inflammatory to potent anti-cancer effects.[2] The ability to precisely functionalize the indazole core is paramount in tuning a molecule's biological activity, selectivity, and pharmacokinetic profile. Halogenated indazoles, in particular, serve as exceptionally versatile intermediates. The carbon-halogen bond acts as a reliable handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.

3,7-Diiodo-6-methoxy-4-methyl-1H-indazole is conceptualized as a superior building block for several key reasons:

-

Orthogonal Reactivity: The iodine atoms at the C3 and C7 positions are electronically distinct. The C3-iodine bond is generally more reactive towards palladium-catalyzed reactions due to the electronic nature of the pyrazole ring. This inherent difference can be exploited for programmed, sequential functionalization.

-

Structural Diversity: Two distinct points for modification allow for the rapid generation of diverse chemical libraries from a single, advanced intermediate. This is a significant advantage in structure-activity relationship (SAR) studies.

-

Embedded Pharmacophoric Features: The methoxy and methyl groups provide steric and electronic handles that can influence binding to biological targets and modify physicochemical properties such as lipophilicity and metabolic stability.

This guide provides the scientific community with a foundational understanding of this promising, though yet to be synthesized, molecule, based on established principles of heterocyclic chemistry.

Proposed Synthetic Strategy

As of this writing, a documented synthesis for 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole has not been reported in the literature. The following multi-step pathway is proposed, leveraging well-established transformations in indazole synthesis and halogenation. The causality behind each step is explained to provide a robust framework for its eventual synthesis.

Diagram of Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of the target molecule.

Step 1: Construction of the Indazole Core

The synthesis would commence with a commercially available, appropriately substituted aniline. A suitable starting material would be 2-Iodo-3-methoxy-5-methylaniline . The indazole ring system can then be constructed via a classical approach such as the Jacobson or related diazotization-cyclization reactions.[2]

-

Experimental Protocol (Jacobson Indazole Synthesis):

-

Dissolve 2-Iodo-3-methoxy-5-methylaniline (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water at 0°C.

-

Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

Stir the reaction mixture for 1 hour at 0°C.

-

Add a reducing agent, such as sodium sulfite or tin(II) chloride, portion-wise to effect the reductive cyclization.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Basify the mixture with an aqueous solution of sodium hydroxide and extract the product, 6-methoxy-4-methyl-1H-indazole , with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography.

-

-

Causality and Justification: This approach strategically installs the C4-methyl and C6-methoxy groups from the start. The initial iodine at the 2-position of the aniline is removed during the diazotization and reductive cyclization process, leaving the core indazole ready for subsequent functionalization.

Step 2: Regioselective C3-Iodination

The C3 position of the 1H-indazole ring is the most nucleophilic and is readily halogenated under basic conditions.

-

Experimental Protocol:

-

To a solution of 6-methoxy-4-methyl-1H-indazole (1.0 equiv.) in DMF, add powdered potassium hydroxide (2.5 equiv.).

-

Stir the mixture for 30 minutes at room temperature to form the indazolide anion.

-

Add a solution of iodine (I₂) (1.2 equiv.) in DMF dropwise.

-

Stir the reaction for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product, 3-Iodo-6-methoxy-4-methyl-1H-indazole , with ethyl acetate.

-

Purify by column chromatography.

-

-

Causality and Justification: The use of a strong base (KOH) deprotonates the indazole at the N1 position. This increases the electron density of the heterocyclic ring system, dramatically activating the C3 position for electrophilic attack by iodine. This method is well-precedented for achieving high regioselectivity for C3-iodination.

Step 3: C7-Iodination

Introducing the second iodine atom at the C7 position is the most challenging step and requires overcoming the deactivating effect of the existing substituents on that position of the benzene ring. Two potential strategies are proposed.

-

Strategy A: Electrophilic Iodination with N-Iodosuccinimide (NIS) The electron-donating methoxy and methyl groups are ortho-para directing.[3] The C5 position is para to the methyl group and ortho to the methoxy group, making it sterically hindered and electronically activated. The C7 position is ortho to the methoxy group. Electrophilic iodination might yield a mixture of C5 and C7 iodinated products. Using a strong acid catalyst could favor iodination at the less hindered C7 position.

-

Experimental Protocol (Strategy A):

-

Dissolve 3-Iodo-6-methoxy-4-methyl-1H-indazole (1.0 equiv.) in trifluoroacetic acid (TFA) at 0°C.

-

Add N-Iodosuccinimide (NIS) (1.1 equiv.) portion-wise.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by LC-MS.

-

Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

-

Separate the C7 and C5 isomers via careful column chromatography or preparative HPLC.

-

-

Strategy B: Directed Ortho-Metalation A more regioselective approach would involve directed ortho-metalation. The N-H of the pyrazole ring can be used to direct a strong base to deprotonate the adjacent C7 position, followed by quenching with an iodine source. This often requires N-protection first.

-

Experimental Protocol (Strategy B):

-

Protect the N1 position of 3-Iodo-6-methoxy-4-methyl-1H-indazole with a suitable protecting group (e.g., SEM-Cl or Boc-anhydride).

-

Dissolve the N-protected intermediate in dry THF and cool to -78°C under an inert atmosphere.

-

Add a strong base such as LDA or n-BuLi (1.1 equiv.) dropwise to effect lithiation at the C7 position.

-

After stirring for 1 hour, quench the anion with an iodine source like molecular iodine (I₂) or 1,2-diiodoethane.

-

Allow the reaction to warm to room temperature, quench with saturated aqueous ammonium chloride, and extract the product.

-

Deprotect the N1 position under appropriate conditions (e.g., TBAF for SEM, TFA for Boc).

-

Purify the final product, 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole , by column chromatography.

-

Physicochemical and Predicted Spectroscopic Data

While experimental data is unavailable, key properties can be calculated, and spectroscopic features can be predicted based on the proposed structure.

| Property | Predicted Value |

| Molecular Formula | C₉H₈I₂N₂O |

| Molecular Weight | 413.98 g/mol |

| XLogP3 | ~4.0 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area | 37.9 Ų |

-

¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz):

-

N-H Proton: A broad singlet around δ 13.0-13.5 ppm.

-

Aromatic Proton (C5-H): A singlet expected around δ 7.0-7.5 ppm. The absence of adjacent protons would result in a singlet.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9-4.1 ppm.

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.3-2.5 ppm.

-

-

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz):

-

Signals for 9 distinct carbons would be expected.

-

The iodinated carbons (C3 and C7) would appear at relatively high field (low ppm values, ~80-100 ppm) due to the heavy atom effect of iodine.

-

The remaining aromatic carbons would appear in the typical region of δ 110-155 ppm.

-

The methoxy and methyl carbons would appear upfield around δ 56-60 ppm and δ 15-20 ppm, respectively.

-

-

Mass Spectrometry (EI or ESI):

-

The molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z ≈ 414, showing a characteristic isotopic pattern for a di-iodinated compound.

-

Reactivity and Applications in Synthesis

The primary value of 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole lies in its potential for sequential, regioselective cross-coupling reactions. The C3-I bond is generally more susceptible to oxidative addition to a Pd(0) catalyst than the C7-I bond. This allows for selective functionalization at C3, followed by a subsequent coupling at C7.

Diagram of Sequential Cross-Coupling Strategy

Caption: Strategy for sequential functionalization of the di-iodo indazole.

Generalized Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[4]

-

Objective: Selective arylation/vinylation at the C3 position.

-

Protocol:

-

In a reaction vial, combine 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.5 equiv.).

-

Add a solvent system, typically a mixture of dioxane and water (4:1).

-

Purge the vial with an inert gas (Argon or Nitrogen).

-

Heat the reaction at 80-90°C for 2-6 hours, monitoring by LC-MS. Milder conditions are chosen to favor reaction at the more labile C3-I bond.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the C3-coupled product by column chromatography. The isolated intermediate can then be subjected to a second coupling reaction under more forcing conditions (e.g., higher temperature, different catalyst/ligand system) to functionalize the C7 position.

-

Generalized Protocol for Sonogashira Coupling

This reaction is ideal for introducing alkyne moieties, which are themselves versatile functional groups.

-

Objective: Introduction of an alkyne at the C3 or C7 position.

-

Protocol:

-

To a solution of the iodo-indazole substrate (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.06 equiv.).

-

Add a base, typically a liquid amine such as triethylamine (TEA) or diisopropylamine (DIPA), which also serves as a solvent.

-

Purge with inert gas and stir at a temperature ranging from room temperature to 60°C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter off the amine hydrohalide salts, concentrate the filtrate, and purify the product by chromatography.

-

Potential in Drug Discovery

The ability to rapidly generate a library of 3,7-disubstituted indazoles from a common precursor is highly valuable in medicinal chemistry. This building block would enable researchers to:

-

Explore SAR at Two Positions: Systematically vary substituents at both C3 and C7 to probe interactions with a protein's active site. For example, a hydrogen bond acceptor could be installed at C3 via a Suzuki coupling, while a lipophilic group is added at C7.

-

Develop Kinase Inhibitors: The indazole core is a known "hinge-binding" motif in many kinase inhibitors. The C3 and C7 positions can be functionalized to target specific pockets within the ATP-binding site, improving potency and selectivity.

-

Fine-Tune ADME Properties: Substituents introduced via cross-coupling can be used to modulate properties like solubility, metabolic stability, and cell permeability, optimizing a lead compound's drug-like characteristics.

Conclusion

While 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole remains a hypothetical target, its potential as a high-value synthetic building block is clear. Based on established principles of heterocyclic chemistry, its synthesis is feasible. The differential reactivity of its two iodine atoms presents a compelling platform for the efficient, sequential, and regioselective construction of complex, polysubstituted indazoles. This technical guide serves as a roadmap for the synthesis and a call to action for the exploitation of this versatile scaffold in the advancement of medicinal chemistry and materials science.

References

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6419–6431. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 24, 2026, from [Link]

- CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Barluenga, J., & Valdés, C. (2011). Four-Membered Rings with Two Heteroatoms and Their Benzo-Fused Derivatives. In Comprehensive Organic Synthesis II (pp. 1172-1234). Elsevier.

- Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.

- O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Department of Chemistry and Biochemistry, University of Oklahoma.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 24, 2026, from [Link]

- BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.

-

Sharma, R., et al. (2021). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 26(15), 4645. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-iodo-1H-indazole. PubChem. Retrieved January 24, 2026, from [Link]

-

Xiang, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(3), 975. [Link]

-

YouTube. (2020, February 13). Suzuki cross-coupling reaction [Video]. ChemHelp ASAP. [Link]

Sources

Methodological & Application

Application Note: A Practical Guide to the Regioselective C3-Iodination of 6-methoxy-4-methyl-1H-indazole

Introduction: The Strategic Value of C3-Iodoindazoles

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents in oncology, neurology, and inflammatory diseases.[1][2][3] Its unique bicyclic structure serves as a versatile template for designing molecules that can precisely interact with biological targets.[4][5] Functionalization of the indazole ring is a critical step in drug discovery, allowing for the modulation of a compound's pharmacological profile.

Among the various functionalization strategies, the introduction of a halogen at the C3 position is of paramount importance. A 3-iodoindazole, in particular, is not merely a final compound but a powerful synthetic intermediate. The carbon-iodine bond serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid diversification of the indazole core.[4]

This application note provides a comprehensive, field-proven protocol for the highly regioselective iodination of 6-methoxy-4-methyl-1H-indazole at the C3 position using N-Iodosuccinimide (NIS). We will delve into the mechanistic rationale governing the reaction's selectivity, offer a detailed step-by-step experimental procedure, and provide guidelines for characterization and troubleshooting.

Mechanistic Rationale: Achieving C3 Regioselectivity

The success of this synthesis hinges on controlling the regioselectivity of the electrophilic aromatic substitution (SEAr) reaction. The indazole nucleus has several potential sites for electrophilic attack, but the C3 position is uniquely activated.

Inherent Reactivity of the Indazole Core: The 1H-indazole ring system is an electron-rich heterocycle. Computational and experimental studies show that the C3 position is the most nucleophilic carbon atom and thus the most susceptible to attack by electrophiles like the iodonium ion (I⁺). This is due to the electronic influence of the adjacent nitrogen atoms in the pyrazole ring.

Influence of Ring Substituents: The starting material, 6-methoxy-4-methyl-1H-indazole, possesses two electron-donating groups (EDGs) on the benzene ring:

-

6-methoxy group: A powerful activating group that donates electron density through resonance (+M effect).

-

4-methyl group: An activating group that donates electron density through hyperconjugation and a weak inductive effect (+I effect).

While these groups activate the benzene portion of the molecule (positions C5 and C7), the inherent electronic activation of the C3 position on the pyrazole ring is substantially greater. Therefore, electrophilic attack will preferentially occur at C3 rather than on the carbocyclic ring.

Choice of Iodinating Agent: N-Iodosuccinimide (NIS) While traditional methods often use molecular iodine (I₂) with a strong base, this protocol employs N-Iodosuccinimide (NIS).[6] The rationale for this choice is threefold:

-

Safety and Handling: NIS is a crystalline solid that is significantly easier and safer to handle than I₂, which is corrosive and volatile.[7][8]

-

Mild Reaction Conditions: NIS is a sufficiently powerful electrophile to iodinate the activated indazole ring at room temperature, obviating the need for heating or strong bases which could lead to side reactions.[6][9]

-

High Selectivity: The reaction with NIS is known to be highly selective for the most nucleophilic site, minimizing the formation of undesired constitutional isomers.[10]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Sonogashira reaction conditions for 3,7-diiodoindazoles

Application Notes & Protocols

Topic: Sonogashira Reaction Conditions for 3,7-Diiodoindazoles: A Guide to Selective Functionalization

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Indazoles

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties make it a cornerstone for the development of a wide range of biologically active compounds, including potent kinase inhibitors. The ability to precisely functionalize the indazole core at specific positions is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. Among the various C-C bond-forming reactions, the Sonogashira cross-coupling has emerged as a powerful tool for the introduction of alkyne moieties, which can serve as versatile handles for further synthetic transformations.[1][2]

This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of 3,7-diiodoindazoles. We will delve into the mechanistic nuances that govern the reaction, with a particular focus on achieving regioselective mono-alkynylation versus exhaustive di-alkynylation. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for researchers to build upon.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[3][4] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodine bond of the diiodoindazole.

-

The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (commonly an amine) to form a copper(I) acetylide species.[4][5] This step is crucial as it increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex in a step called transmetalation. This is often the rate-determining step of the overall reaction.[3]

-

Reductive Elimination: The resulting palladium complex, now bearing both the indazole and the alkyne moieties, undergoes reductive elimination to yield the final alkynylated indazole product and regenerate the Pd(0) catalyst.[5]

The overall catalytic process is depicted in the diagram below.

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Controlling Regioselectivity in 3,7-Diiodoindazoles

A key challenge in the functionalization of dihalogenated heterocycles is controlling the regioselectivity of the reaction. In the case of 3,7-diiodoindazole, the electronic and steric environments of the C3 and C7 positions are distinct, which can be exploited to favor mono-alkynylation at a specific site.

-

Electronic Effects: The C3 position of the indazole ring is generally more electron-deficient than the C7 position. This can make the C3-I bond more susceptible to oxidative addition by the palladium catalyst.

-

Steric Hindrance: The C7 position is adjacent to the fused benzene ring, which may impart some steric hindrance, potentially slowing the reaction at this site compared to the more accessible C3 position.

-

N-H Acidity and Protection: The acidic N-H proton of the indazole can interfere with the reaction by reacting with the base or the organometallic intermediates. Therefore, protection of the indazole nitrogen (e.g., with a Boc, SEM, or THP group) is often a prerequisite for successful and high-yielding coupling reactions.[1]

By carefully tuning the reaction conditions—such as the catalyst, ligand, solvent, temperature, and stoichiometry of the alkyne—it is possible to selectively target either the C3 or C7 position for mono-alkynylation or to achieve di-alkynylation.

Experimental Protocols

General Considerations

-

Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can lead to the undesired homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.[3][4] All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

-

Reagent Purity: The purity of the solvents, bases, and reagents is critical. Anhydrous solvents and freshly distilled amine bases are recommended.

-

Catalyst Choice: A variety of palladium catalysts can be used, with Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ being the most common.[3] The choice of ligand can influence the regioselectivity.[6]

Protocol 1: Selective Mono-alkynylation at the C3-Position

This protocol is designed to favor the reaction at the more electronically activated C3 position by using a limited amount of the alkyne at a controlled temperature.

Workflow Diagram:

Caption: General workflow for selective Sonogashira mono-alkynylation.

Reagents & Conditions:

| Component | Recommended | Molar Eq. / Mol% | Notes |

| Substrate | N-Protected 3,7-Diiodoindazole | 1.0 | N-protection is crucial for reproducibility. |

| Alkyne | Terminal Alkyne of choice | 1.0 - 1.2 | Slight excess favors mono-coupling. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 2 - 5 mol% | A common and effective pre-catalyst. |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | 5 - 10 mol% | Essential for activating the alkyne.[2][4] |

| Base | Triethylamine (Et₃N) or DIPEA | 2.0 - 3.0 | Acts as both base and solvent.[1][7] |

| Solvent | THF, DMF, or Dioxane | - | Co-solvent with the amine base. |

| Temperature | Room Temperature to 40 °C | - | Lower temperatures enhance selectivity. |

| Reaction Time | 4 - 24 hours | - | Monitor by TLC or LC-MS. |

Step-by-Step Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the N-protected 3,7-diiodoindazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

-

Evacuate and backfill the flask with nitrogen/argon three times.

-

Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).

-

Add the terminal alkyne (1.1 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Upon consumption of the starting material or the desired level of conversion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the 3-alkynyl-7-iodoindazole.

Protocol 2: Exhaustive Di-alkynylation

To achieve the 3,7-disubstituted product, a larger excess of the alkyne and more forcing conditions are typically required.

Reagents & Conditions:

| Component | Recommended | Molar Eq. / Mol% | Notes |

| Substrate | N-Protected 3,7-Diiodoindazole | 1.0 | |

| Alkyne | Terminal Alkyne of choice | 2.5 - 3.0 | A larger excess drives the reaction to completion. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ | 5 - 10 mol% | Higher catalyst loading may be necessary. |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | 10 - 20 mol% | |

| Base | Triethylamine (Et₃N) or DIPEA | 3.0 - 5.0 | |

| Solvent | DMF or Dioxane | - | Higher boiling point solvents are suitable.[8] |

| Temperature | 60 - 100 °C | - | Elevated temperature is needed for the second coupling. |

| Reaction Time | 12 - 48 hours | - | Monitor for the disappearance of the mono-coupled intermediate. |

Step-by-Step Procedure:

-

Follow steps 1-3 from Protocol 1, adjusting the quantities of the catalysts as indicated in the table.

-

Add the terminal alkyne (2.5 eq) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS, paying close attention to the consumption of the mono-alkynylated intermediate.

-

If the reaction stalls, an additional portion of the catalyst and/or alkyne may be added.

-

Upon completion, cool the reaction to room temperature and perform the workup and purification as described in Protocol 1.

Best Practices and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reactivity | - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Poor quality base or solvent | - Use a fresh batch of catalyst.- Ensure all glassware is oven-dried and the system is properly purged with inert gas.- Use freshly distilled and degassed solvents and bases. |

| Formation of Alkyne Homocoupling (Glaser) Product | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude air from the reaction.- Consider a copper-free Sonogashira protocol, although this may require different ligands and harsher conditions.[9] |

| Low Yield of Di-substituted Product | - Insufficient excess of alkyne- Reaction temperature too low- Catalyst deactivation | - Increase the stoichiometry of the alkyne to 3.0 equivalents or more.- Gradually increase the reaction temperature.- Add a second portion of the palladium catalyst after 12-24 hours. |

| Difficulty with N-Deprotection | - Protecting group is too robust | - Choose a protecting group (e.g., SEM) that can be removed under conditions that do not affect the alkyne moieties. |

| Poor Regioselectivity | - Reaction conditions favor coupling at both sites | - For mono-coupling, strictly limit the alkyne to ~1.1 eq and maintain a low reaction temperature.- Experiment with different phosphine ligands; bulkier ligands may enhance selectivity.[6] |

Conclusion

The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 3,7-dialkynyl- and 3-alkynyl-7-iodoindazoles. By carefully controlling the reaction parameters, particularly the stoichiometry of the alkyne and the reaction temperature, researchers can achieve a high degree of selectivity. The protocols and troubleshooting guide provided here offer a robust starting point for the exploration of this versatile transformation in the context of drug discovery and materials science, enabling the synthesis of novel and diverse indazole-based compounds.

References

-

Sonogashira Coupling - Chemistry LibreTexts . (2024). Retrieved from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal . (n.d.). Retrieved from [Link]

-

Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines . (2025). ResearchGate. Retrieved from [Link]

-

Lu, B. Z., et al. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions . Organic Letters, 8, 3271-3274. Retrieved from [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . (2020). MDPI. Retrieved from [Link]

-

Sonogashira coupling - Wikipedia . (n.d.). Retrieved from [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . (2023). RSC Publishing. Retrieved from [Link]

-

Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne . (2022). ACS Publications. Retrieved from [Link]

-

Sonogashira coupling . (2019). YouTube. Retrieved from [Link]

-

Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles . (2025). ResearchGate. Retrieved from [Link]

-

Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series . (2025). ResearchGate. Retrieved from [Link]

-

Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines . (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

Application Notes and Protocols: N-Protection Strategies for 3,7-Diiodo-1H-Indazoles in Cross-Coupling Reactions

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Protection in the Synthesis of Indazole-Based Drug Candidates

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of kinase inhibitors and other targeted therapies.[2] The 3,7-disubstituted indazole motif, in particular, offers a versatile platform for creating diverse molecular architectures with finely tuned pharmacological profiles. However, the synthesis of these complex molecules is often hampered by challenges in achieving regioselective functionalization.[3]

The 3,7-diiodo-1H-indazole scaffold is a key intermediate that allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions.[4] However, the acidic N-H proton of the indazole ring can interfere with these transformations, leading to undesired side reactions such as N-arylation or catalyst deactivation.[5] Therefore, the protection of the indazole nitrogen is a critical step to ensure the desired regioselectivity and efficiency of subsequent cross-coupling reactions.[2] This guide provides a comprehensive overview of N-protection strategies for 3,7-diiodo-1H-indazoles, detailing the rationale behind the selection of protecting groups and providing field-proven protocols for their implementation in cross-coupling reactions.

The Imperative for N-Protection: Circumventing Challenges in Indazole Functionalization

The acidic proton on the indazole nitrogen presents several challenges in the context of cross-coupling reactions:

-

Competing N-Arylation: In palladium-catalyzed reactions, the deprotonated indazole can act as a nucleophile, leading to the formation of undesired N-arylated byproducts.[5]

-

Catalyst Inhibition: The free N-H can coordinate to the palladium catalyst, potentially altering its catalytic activity or leading to deactivation.

-

Poor Solubility: The unprotected indazole may exhibit poor solubility in the organic solvents typically used for cross-coupling reactions, hindering reaction kinetics.

-

Ambiguous Regioselectivity: The presence of the N-H proton can influence the electronic properties of the indazole ring, potentially affecting the regioselectivity of the cross-coupling reaction.

To address these issues, the indazole nitrogen is temporarily blocked with a protecting group. An ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable to the conditions of the cross-coupling reaction.

-

Orthogonal to other functional groups present in the molecule.

-

Readily removed under mild conditions without affecting the newly introduced substituents.

Strategic Selection of N-Protecting Groups for 3,7-Diiodo-1H-Indazoles

The choice of an appropriate N-protecting group is paramount for the successful synthesis of 3,7-disubstituted indazoles. The stability of the protecting group under the specific cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) must be carefully considered. Below is a comparative analysis of commonly employed protecting groups.

Table 1: Comparison of Common N-Protecting Groups for Indazoles

| Protecting Group | Abbreviation | Stability to Suzuki Conditions | Stability to Buchwald-Hartwig Conditions | Common Deprotection Methods | Key Considerations |

| tert-Butoxycarbonyl | Boc | Generally stable, but can be cleaved under microwave heating or with certain bases.[6] | Can be labile, depending on the base and temperature. | Strong acids (TFA, HCl), NaBH4 in EtOH[7][8], NaOMe in MeOH.[9] | Provides good solubility. Can be prone to cleavage under some cross-coupling conditions.[6] |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | Highly stable. | Highly stable. | Fluoride sources (TBAF), strong acids.[10] | Offers excellent stability and can direct C3-lithiation.[10] |

| Methoxymethyl | MOM | Stable. | Stable. | Acidic hydrolysis. | Generally robust, but deprotection requires acidic conditions. |

| Tetrahydropyran | THP | Stable. | Stable. | Acidic hydrolysis. | Can introduce a chiral center. Selective formation of N-1 or N-2 isomers can be time-dependent.[11] |

| Mesyl | Ms | Stable, but can be prone to migration.[11] | Stable. | Basic hydrolysis. | Can selectively protect the N-1 position.[11] |

Experimental Protocols

Protocol 1: N-1 Protection of 3,7-Diiodo-1H-indazole with a Boc Group

This protocol details the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group, a common strategy that often enhances solubility in organic solvents.

Materials:

-

3,7-Diiodo-1H-indazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3,7-diiodo-1H-indazole (1.0 eq) in DCM, add Et₃N (1.5 eq) and a catalytic amount of DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of (Boc)₂O (1.2 eq) in DCM dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected 3,7-diiodo-1H-indazole.

Protocol 2: N-2 Protection of 3,7-Diiodo-1H-indazole with a SEM Group

The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers exceptional stability and can be used to direct subsequent functionalization at the C3 position.[10]

Materials:

-

3,7-Diiodo-1H-indazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 3,7-diiodo-1H-indazole (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add SEM-Cl (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-SEM protected 3,7-diiodo-1H-indazole.

Application in Cross-Coupling Reactions: A Workflow for Regioselective Functionalization

The strategic use of N-protection enables the regioselective functionalization of the 3,7-diiodo-1H-indazole core via various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I bonds at the C3 and C7 positions can be exploited to achieve selective or sequential couplings.

Workflow for Sequential Cross-Coupling

Caption: General workflow for N-protection and sequential cross-coupling.

Protocol 3: Regioselective Suzuki-Miyaura Coupling at the C3-Position of N-Boc-3,7-diiodo-1H-indazole

This protocol describes a selective Suzuki-Miyaura coupling at the more reactive C3-position of the N-Boc protected diiodoindazole.

Materials:

-

N-Boc-3,7-diiodo-1H-indazole

-

Arylboronic acid (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine N-Boc-3,7-diiodo-1H-indazole (1.0 eq), arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the mixture with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-3-aryl-7-iodo-1H-indazole.

Controlling Regioselectivity

The regioselectivity of the cross-coupling reaction can be influenced by several factors, including the choice of catalyst, ligand, and reaction conditions.[12][13] In many cases, the C3-iodo bond is more reactive towards oxidative addition to the palladium catalyst than the C7-iodo bond, allowing for selective functionalization at the C3 position.

Caption: Factors influencing regioselective cross-coupling.

Deprotection Strategies

The final step in the synthesis is the removal of the N-protecting group to yield the desired 3,7-disubstituted-1H-indazole. The choice of deprotection method is dictated by the nature of the protecting group and the stability of the functional groups on the indazole core.

Protocol 4: Deprotection of N-Boc-3,7-disubstituted-1H-indazole

The Boc group can be readily removed under acidic conditions.

Materials:

-

N-Boc-3,7-disubstituted-1H-indazole

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc-3,7-disubstituted-1H-indazole (1.0 eq) in DCM.

-

Add TFA (5-10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product if necessary.

Troubleshooting and Optimization

-

Incomplete Protection/Deprotection: If the protection or deprotection reaction is incomplete, consider increasing the reaction time, temperature, or the amount of reagent.

-

Low Yield in Cross-Coupling: Optimize the catalyst, ligand, base, and solvent system. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere.

-

De-iodination: The carbon-iodine bond can be susceptible to reductive cleavage, especially in the presence of palladium catalysts.[14] To minimize this side reaction, use degassed solvents, maintain an inert atmosphere, and consider using milder reaction conditions. Storing iodo-substituted indazoles in amber vials away from light can also help prevent degradation.[14]

-

Loss of Regioselectivity: If a mixture of C3 and C7 coupled products is obtained, screen different palladium catalysts and ligands, as these can significantly influence the regioselectivity.[12][13]

Conclusion

The strategic application of N-protection is indispensable for the successful and regioselective synthesis of 3,7-disubstituted-1H-indazoles via cross-coupling reactions. By carefully selecting a protecting group that is stable under the desired reaction conditions and can be removed efficiently, researchers can unlock the full potential of the 3,7-diiodo-1H-indazole scaffold as a versatile building block in drug discovery and development. The protocols and insights provided in this guide are intended to empower scientists to navigate the challenges of indazole functionalization and accelerate the synthesis of novel therapeutic agents.

References

-

Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI. [Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). National Center for Biotechnology Information. [Link]

-

Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). ResearchGate. [Link]

-

Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006). PubMed. [Link]

-

Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). Arkivoc. [Link]

-

Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. (2023). Angewandte Chemie International Edition. [Link]

-

Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. (2013). ResearchGate. [Link]

-

Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). National Center for Biotechnology Information. [Link]

-

Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. (2011). ResearchGate. [Link]

-

Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (2022). National Center for Biotechnology Information. [Link]

-

Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2016). ResearchGate. [Link]

-

(PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). ResearchGate. [Link]

-

Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. (2024). ResearchGate. [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. [Link]

-

Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. (2019). Royal Society of Chemistry. [Link]

-